PDZ1 Domain inhibitor peptide PDZ1 Domain inhibitor peptide A cyclic peptide that disrupts interaction between GluK2 (formally GluR6) and postsynaptic density protein 95 (PSD-95) through competing with the C terminal of GluK2 to bind the PDZ1 domain of PSD-95. It inhibits clustering of kainate receptors.
Brand Name: Vulcanchem
CAS No.: 1315378-73-4
VCID: VC0549492
InChI: InChI=1S/C38H61N9O11/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58)/t21-,22+,25-,26-,27-,28-,30-,31-/m0/s1
SMILES: CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N
Molecular Formula: C38H61N9O11
Molecular Weight: 819.95

PDZ1 Domain inhibitor peptide

CAS No.: 1315378-73-4

Peptides

VCID: VC0549492

Molecular Formula: C38H61N9O11

Molecular Weight: 819.95

Purity: >98 %

PDZ1 Domain inhibitor peptide - 1315378-73-4

CAS No. 1315378-73-4
Product Name PDZ1 Domain inhibitor peptide
Molecular Formula C38H61N9O11
Molecular Weight 819.95
IUPAC Name (2S)-2-[[(2S)-2-[[(2S,5S,14S)-14-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-2-[(1R)-1-hydroxyethyl]-3,8,15-trioxo-1,4,9-triazacyclopentadecane-5-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C38H61N9O11/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58)/t21-,22+,25-,26-,27-,28-,30-,31-/m0/s1
Standard InChIKey XXRRADBJCXMGOW-RMLJCASOSA-N
Isomeric SMILES C[C@H]([C@H]1C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)O
SMILES CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N
Appearance White lyophilised solid
Description A cyclic peptide that disrupts interaction between GluK2 (formally GluR6) and postsynaptic density protein 95 (PSD-95) through competing with the C terminal of GluK2 to bind the PDZ1 domain of PSD-95. It inhibits clustering of kainate receptors.
Purity >98 %
Sequence YKKTEAV (Modifications: Ala-6 = β-Ala, Cyclized = Lys-3 - Ala-6)
Storage -20°C
PubChem Compound 90488746
Last Modified Nov 11 2021
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